molecular formula C24H16ClFN2O2S B11423462 3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11423462
M. Wt: 450.9 g/mol
InChI Key: HPMVVWHQCYUHSP-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the benzothieno[3,2-d]pyrimidine core.

    Substitution Reactions:

    Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, and various catalysts can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted benzothienopyrimidines.

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to specific biological outcomes. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: can be compared with other benzothienopyrimidine derivatives that have similar structures but different substituents.

    Other Benzothienopyrimidines: Compounds with variations in the phenyl or benzyl groups can exhibit different properties and activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H16ClFN2O2S

Molecular Weight

450.9 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[(3-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H16ClFN2O2S/c1-14-5-4-6-15(11-14)13-27-21-17-7-2-3-8-20(17)31-22(21)23(29)28(24(27)30)16-9-10-19(26)18(25)12-16/h2-12H,13H2,1H3

InChI Key

HPMVVWHQCYUHSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)Cl)SC5=CC=CC=C53

Origin of Product

United States

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